![molecular formula C10H14N2S B3025247 1,1-Dimethyl-3-(4-methylphenyl)thiourea CAS No. 2741-13-1](/img/structure/B3025247.png)
1,1-Dimethyl-3-(4-methylphenyl)thiourea
Overview
Description
“1,1-Dimethyl-3-(4-methylphenyl)thiourea” is an organosulfur compound . Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
Synthesis Analysis
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .Chemical Reactions Analysis
Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They have been the subject of extensive study in coordination chemistry .Physical And Chemical Properties Analysis
The general structure of thiourea is SC(NH2)2 . The term “thioureas” is used for the class of compounds with the general formula (R1R2N)(R3R4N)C=S .Scientific Research Applications
Chemical Structure and Properties
1,1-Dimethyl-3-(4-methylphenyl)thiourea exhibits interesting chemical properties due to its structure. Yeo and Tiekink (2019) conducted a study on a similar compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, exploring its chemical properties through spectroscopy and X-ray crystallography. The molecule's L-shaped conformation and intramolecular hydrogen bonds contribute to its unique chemical behavior (Yeo & Tiekink, 2019).
Hydroxyl Radical Scavenging
Thioureas, including dimethylthiourea, have been identified as effective scavengers of hydroxyl radicals. Wasil et al. (1987) demonstrated that thiourea and dimethylthiourea can scavenge hydroxyl radicals and hypothesized their potential application in mitigating oxidative stress-related damages in biological systems (Wasil et al., 1987).
Crystal Engineering and Self-Assembly
The compound's reactivity towards environmental ions and solvents opens avenues for studying self-assembly structures under various conditions. Phukan and Baruah (2016) discussed the intriguing aspects of the chemical reactivities of aminothiazole derivatives, which are closely related to thioureas, in crystal engineering (Phukan & Baruah, 2016).
Reaction Mechanisms in Chemistry
Broan and Butler (1992) explored the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione, elucidating the mechanism and intermediates involved in this chemical process. This study helps in understanding the broader applications of thioureas in synthetic chemistry (Broan & Butler, 1992).
Potential in Pharmacology
Although specific research on this compound in pharmacology is limited, related thiourea derivatives have been studied for their pharmacological properties. For instance, Thakur et al. (2017) synthesized thiourea derivatives and evaluated their anticonvulsant activity, highlighting the potential of thioureas in drug discovery (Thakur et al., 2017).
Metal Complex Formation
The ability of thiourea derivatives to form metallomacrocyclic complexes with transition metals like Ni(II) and Pd(II) was demonstrated by Koch et al. (2001). This characteristic makes them suitable for applications in catalysis and material science (Koch et al., 2001).
Mechanism of Action
Target of Action
1,1-Dimethyl-3-(4-methylphenyl)thiourea, a derivative of thiourea, has been found to interact with several targets. It has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and more .
Mode of Action
The compound’s interaction with its targets leads to inhibition of these enzymes. For instance, it inhibits the action of α-amylase and α-glucosidase, enzymes that are involved in the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound can potentially slow down the digestion of carbohydrates, which could be beneficial in managing conditions like diabetes .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate digestion pathway. Normally, α-amylase breaks down polysaccharides into oligosaccharides and disaccharides, which are further hydrolyzed by α-glucosidase into glucose molecules . By inhibiting these enzymes, this compound can disrupt this pathway, leading to reduced glucose absorption .
Pharmacokinetics
The compound’s ability to inhibit key enzymes both in vitro and in vivo suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes involved in carbohydrate digestion and neurotransmission . This can lead to reduced glucose absorption and altered neurotransmitter levels, which could have potential therapeutic implications .
Safety and Hazards
Future Directions
Thioureas have played their exceptional role in almost every branch of chemistry . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
properties
IUPAC Name |
1,1-dimethyl-3-(4-methylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPKSLOJQQWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351746 | |
Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2741-13-1 | |
Record name | NSC202126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIMETHYL-3-(PARA-TOLYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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